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molecular formula C11H14O2 B8335003 4,4-dimethyl-3,4-dihydro-1H-isochromen-6-ol

4,4-dimethyl-3,4-dihydro-1H-isochromen-6-ol

Cat. No. B8335003
M. Wt: 178.23 g/mol
InChI Key: FDNGFPQTMSOIRB-UHFFFAOYSA-N
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Patent
US09193704B2

Procedure details

6-methoxy-4,4-dimethyl-3,4-dihydro-1H-isochromene (Intermediate 41, 350 mg, 1.8205 mmol) was dissolved in DCM (10 mL) and the solution was cooled to 0° C. Tribromoborane (228.04 mg, 0.9102 mmol) was added and the resulting mixture was stirred at 0° C. for 2 hours. Water (10 mL) was added and the two phases were separated. Organics were dried over Na2SO4, filtered and dried in vacuo. The crude was purified by flash chromatography (Biotage system) on silica gel using a SNAP 25 g as column and cyclohexane/ethyl acetate from 100:0 to 70:30 as eluent affording the title compound (42 mg).
Name
6-methoxy-4,4-dimethyl-3,4-dihydro-1H-isochromene
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Intermediate 41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
228.04 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH2:9][O:8][CH2:7][C:6]2([CH3:14])[CH3:13].BrB(Br)Br.O>C(Cl)Cl>[CH3:13][C:6]1([CH3:14])[C:5]2[C:10](=[CH:11][CH:12]=[C:3]([OH:2])[CH:4]=2)[CH2:9][O:8][CH2:7]1

Inputs

Step One
Name
6-methoxy-4,4-dimethyl-3,4-dihydro-1H-isochromene
Quantity
350 mg
Type
reactant
Smiles
COC=1C=C2C(COCC2=CC1)(C)C
Name
Intermediate 41
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(COCC2=CC1)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
228.04 mg
Type
reactant
Smiles
BrB(Br)Br
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the two phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography (Biotage system) on silica gel using a SNAP 25 g as column and cyclohexane/ethyl acetate from 100:0 to 70:30 as eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(COCC2=CC=C(C=C12)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 42 mg
YIELD: CALCULATEDPERCENTYIELD 12.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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